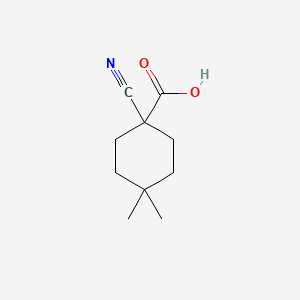
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound features a cyclohexane ring substituted with a cyano group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 4,4-dimethylcyclohexanone.
Reaction with Cyanide: The ketone is reacted with a cyanide source, such as sodium cyanide, under basic conditions to introduce the cyano group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1,4-Dimethylcyclohexane: Lacks the cyano and carboxylic acid groups, making it less reactive in certain chemical reactions.
Cyclohexanecarboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of the cyano and carboxylic acid groups, leading to different chemical behavior.
The presence of both the cyano and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-cyano-4,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-9(2)3-5-10(7-11,6-4-9)8(12)13/h3-6H2,1-2H3,(H,12,13) |
Clave InChI |
IKHHDUIWGADKOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C#N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


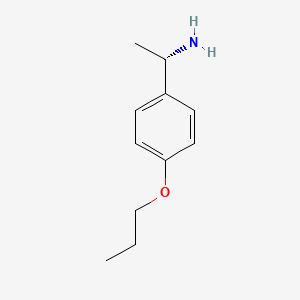

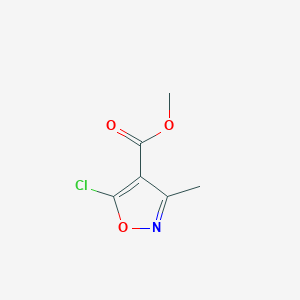

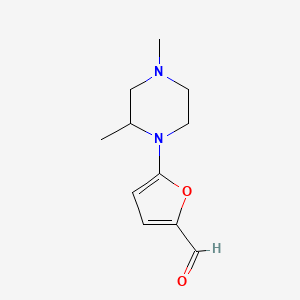

![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)

![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)
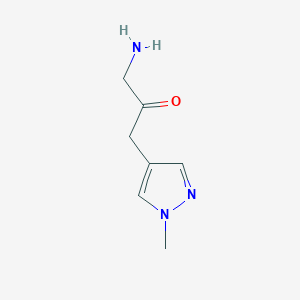

![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)

